An In-depth Technical Guide to Bis(4-methyl-2-pentyl) phthalate: Structure, Properties, and Biological Interactions
An In-depth Technical Guide to Bis(4-methyl-2-pentyl) phthalate: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(4-methyl-2-pentyl) phthalate (B1215562), a phthalate ester of significant interest due to its widespread use and potential as an endocrine-disrupting chemical. This document details its chemical structure, physicochemical properties, synthesis, and analytical methods, and delves into its toxicological profile, including its mechanism of action as an endocrine disruptor.
Chemical Structure and Identification
Bis(4-methyl-2-pentyl) phthalate is the diester of phthalic acid and 4-methyl-2-pentanol (B46003). The molecule consists of a central benzene-1,2-dicarboxylate core with two 4-methylpentan-2-yl side chains attached through ester linkages.
DOT Script for the Chemical Structure of Bis(4-methyl-2-pentyl) phthalate
Caption: Chemical structure of Bis(4-methyl-2-pentyl) phthalate.
Physicochemical Properties
A summary of the key physicochemical properties of bis(4-methyl-2-pentyl) phthalate is presented in the table below. This data is crucial for understanding its environmental fate, transport, and biological interactions.
| Property | Value | Reference |
| IUPAC Name | bis(4-methylpentan-2-yl) benzene-1,2-dicarboxylate | [1] |
| CAS Number | 84-63-9, 146-50-9 | [1][2] |
| Molecular Formula | C₂₀H₃₀O₄ | [1][3][4][5][6] |
| Molecular Weight | 334.45 g/mol | [2][6] |
| Appearance | Liquid | [7] |
| Boiling Point | 341.5 °C at 760 mmHg | [7] |
| Density | 1.01 g/cm³ | [7] |
| Flash Point | 180 °C | [7] |
| Solubility in Water | Low | [2] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, ether, and mineral oil | [2][7] |
Synthesis and Experimental Protocols
The primary method for synthesizing bis(4-methyl-2-pentyl) phthalate is through the esterification of phthalic anhydride (B1165640) with 4-methyl-2-pentanol.
Experimental Protocol: Synthesis of Bis(4-methyl-2-pentyl) phthalate
Materials:
-
Phthalic anhydride
-
4-methyl-2-pentanol
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvents for purification (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1 equivalent), 4-methyl-2-pentanol (2.2 equivalents), and a catalytic amount of the acid catalyst in anhydrous toluene.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure bis(4-methyl-2-pentyl) phthalate.[2]
DOT Script for the Synthesis Workflow
Caption: General workflow for the synthesis of Bis(4-methyl-2-pentyl) phthalate.
Analytical Methods
Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent and reliable technique for the analysis and quantification of bis(4-methyl-2-pentyl) phthalate in various matrices.
Experimental Protocol: Quantification by GC-MS
Sample Preparation:
-
Extraction: Depending on the sample matrix (e.g., soil, water, biological tissue), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the phthalates.[2]
-
Internal Standard: For accurate quantification, an isotopically labeled internal standard, such as bis(4-methyl-2-pentyl) phthalate-d4, should be added to the sample before extraction.[2]
-
Concentration and Reconstitution: The extract is typically concentrated to a smaller volume under a gentle stream of nitrogen and reconstituted in a solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).[2]
GC-MS Analysis:
-
Injector: Splitless mode at approximately 280°C.[2]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 60°C), holds for a short period, and then ramps up to a higher temperature (e.g., 280-300°C) to ensure the elution of the analyte.[2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity. Characteristic ions for both the analyte and the internal standard are monitored.[2]
-
Quantification: A calibration curve is generated by analyzing a series of standards with known concentrations of bis(4-methyl-2-pentyl) phthalate and a fixed concentration of the internal standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]
Toxicology and Biological Effects
Bis(4-methyl-2-pentyl) phthalate is classified as a reproductive toxicant.[8] Like other phthalates, it is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[8]
The primary mechanisms of endocrine disruption by phthalates include:
-
Anti-androgenic activity: Phthalates and their metabolites can act as antagonists to the androgen receptor, thereby blocking the action of androgens like testosterone. This can disrupt male reproductive development and function.[8]
-
Inhibition of steroidogenesis: Phthalates can interfere with the synthesis of steroid hormones, including testosterone, by down-regulating the expression of key enzymes in the steroidogenic pathway.[8]
DOT Script for the General Mechanism of Endocrine Disruption by Phthalates
Caption: General mechanism of endocrine disruption by phthalates.
Safety and Handling
Given its classification as a reproductive toxicant, bis(4-methyl-2-pentyl) phthalate should be handled with caution.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[8]
Conclusion
Bis(4-methyl-2-pentyl) phthalate is a compound of significant scientific interest due to its industrial applications and its potential impact on human health. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is essential for researchers, scientists, and professionals in drug development. This guide provides a foundational resource for further investigation and risk assessment of this important phthalate ester.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEHP Decreases Steroidogenesis through the cAMP and ERK1/2 Signaling Pathways in FSH-Stimulated Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Di-n-Butyl Phthalate and Its Monoester Metabolite Impairs Steroid Hormone Biosynthesis in Human Cells: Mechanistic In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
